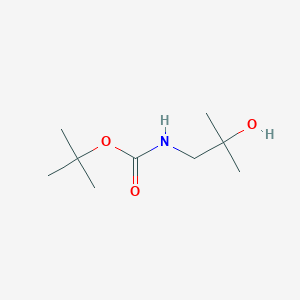

tert-Butyl 2-hydroxy-2-methylpropylcarbamate

Overview

Description

tert-Butyl 2-hydroxy-2-methylpropylcarbamate, also known as this compound, is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-hydroxy-2-methylpropylcarbamate can be synthesized through a reaction involving tert-butyl chloroformate and 2-amino-2-methyl-1-propanol. The reaction typically takes place in an inert atmosphere using solvents like tetrahydrofuran (THF) and diethyl ether at low temperatures (around -30°C) . The mixture is stirred for several hours, followed by quenching with water and extraction with ethyl acetate. The organic layers are then dried, filtered, and concentrated under vacuum to obtain the crude product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-hydroxy-2-methylpropylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-hydroxy-2-methylpropylcarbamate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-2-methylpropylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl 2-hydroxyethylcarbamate

- tert-Butyl 2-hydroxypropylcarbamate

Uniqueness

tert-Butyl 2-hydroxy-2-methylpropylcarbamate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its hydroxyl and carbamate functional groups make it versatile for use in organic synthesis and as a protecting group for amines .

Biological Activity

Introduction

Tert-butyl 2-hydroxy-2-methylpropylcarbamate (CAS Number: 183059-24-7) is a carbamate derivative characterized by its unique molecular structure, which includes a tert-butyl group, a hydroxy group, and a methylpropylcarbamate moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme inhibition and protective effects against neurodegenerative conditions.

- Molecular Formula : C9H19NO3

- Molecular Weight : Approximately 189.25 g/mol

- Structure : The compound features a tert-butyl group that enhances its lipophilicity and stability, making it suitable for pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a substrate for enzymes, leading to the formation of active metabolites that can influence various cellular processes such as signal transduction and gene expression. This interaction is crucial for its potential therapeutic effects.

Biological Activities

-

Enzyme Inhibition

- Research indicates that this compound may act as an inhibitor of enzymes involved in metabolic pathways. Its structural features suggest possible interactions with biological macromolecules, enhancing its relevance in medicinal chemistry .

- Studies have shown that it can inhibit β-secretase and acetylcholinesterase, both critical in the pathogenesis of Alzheimer's disease (AD). For instance, it demonstrated an IC50 value of 15.4 nM for β-secretase inhibition, indicating strong inhibitory potential .

-

Neuroprotective Effects

- In vitro studies have shown that this compound can protect astrocytes against amyloid beta (Aβ) toxicity, which is significant in the context of Alzheimer's disease. The compound reduced TNF-α production and free radical levels in astrocyte cultures treated with Aβ1-42, suggesting its role in mitigating inflammatory responses associated with neurodegeneration .

-

Cytotoxicity Studies

- Initial assessments of cytotoxic effects revealed that the compound exhibited no significant toxicity at concentrations up to 100 μM, maintaining high cell viability in astrocyte cultures exposed to Aβ1-42 . This finding is critical for evaluating its safety profile for potential therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(2,3-dihydroxypropyl)carbamate | C11H23N2O4 | Contains multiple hydroxyl groups enhancing reactivity. |

| Tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate | C9H19N3O3 | Exhibits significant enzyme inhibition potential. |

The comparison highlights the unique properties of this compound in terms of its structural advantages and biological implications.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

- In Vitro Studies on Astrocytes

- In Vivo Models

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-8(2,3)13-7(11)10-6-9(4,5)12/h12H,6H2,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCNEFPGRLUXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455375 | |

| Record name | tert-Butyl 2-hydroxy-2-methylpropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183059-24-7 | |

| Record name | tert-Butyl 2-hydroxy-2-methylpropylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.